molecular formula C15H21BN2O3 B2502211 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 1362243-58-0

1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B2502211
CAS No.: 1362243-58-0
M. Wt: 288.15
InChI Key: FAWRQFIZFNVUIS-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a useful research compound. Its molecular formula is C15H21BN2O3 and its molecular weight is 288.15. The purity is usually 95%.
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Scientific Research Applications

  • Gas Chromatographic Methods for Herbicides : A study by Anisuzzaman et al. (2000) focuses on synthesizing dimethyl derivatives of imidazolinone herbicides. These derivatives are used in developing efficient gas chromatographic methods for analyzing imidazolinone herbicides in various matrices such as water, soybean, and soil.

  • Crystal Structure and DFT Study of Boric Acid Ester Intermediates : Huang et al. (2021) conducted a study on boric acid ester intermediates, including those with benzene rings. Their work involved confirming the structures of these compounds through various spectroscopic methods and crystallographic analysis, followed by DFT calculations to explore molecular structures and physicochemical properties. The study can be read in detail here.

  • Synthesis and Characterization of Pyrazole Compounds : A 2022 study by Liao et al. explores 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The research includes synthesizing and characterizing the compound using various spectroscopic methods and single-crystal X-ray diffraction. The DFT calculations were performed to validate the molecular structure as detailed here.

  • Microwave-Assisted Synthesis of Benzimidazoles : Rheault et al. (2009) describe the microwave-assisted synthesis of N-substituted benzimidazoles. This method provides an efficient way to access a variety of heteroaryl-substituted benzimidazoles, a category to which the compound belongs. More on this study can be found here.

  • Antioxidant and Antimicrobial Activities : Bassyouni et al. (2012) synthesized a series of benzimidazole derivatives and evaluated their antioxidant and antimicrobial activities. This work underscores the potential of benzimidazole derivatives, including 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one, in pharmacological contexts. The details of this study are available here.

Properties

IUPAC Name

1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)10-7-8-11-12(9-10)18(6)13(19)17(11)5/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWRQFIZFNVUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1362243-58-0
Record name 1,3-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one (235 mg, 0.857 mmol) and iodomethane (0.267 mL, 4.29 mmol) in DMF (10 mL) was added K2CO3 (592 mg, 4.29 mmol). The reaction mixture was stirred for 23 h and the product was then precipitated with water. The title compound was collected by filtration. LCMS-ESI+ (m/z): [M+H]+ calcd for C15H22BN2O3: 289.2; found: 289.1.
Quantity
0.267 mL
Type
reactant
Reaction Step One
Name
Quantity
592 mg
Type
reactant
Reaction Step One

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